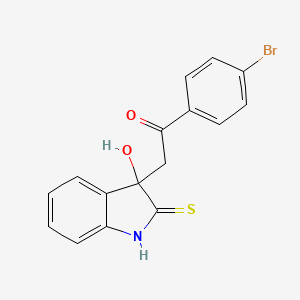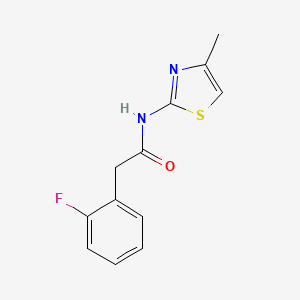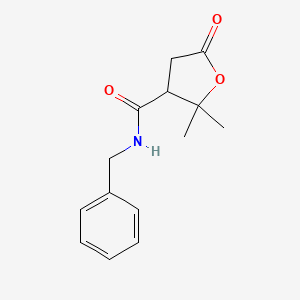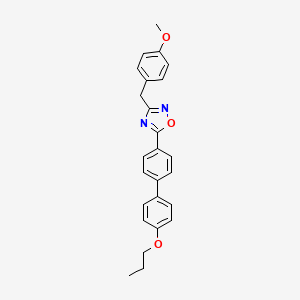
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in cancer cell metabolism. It has gained significant attention in recent years due to its potential as a therapeutic agent in cancer treatment.
作用機序
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone binds to the active site of glutaminase, inhibiting its activity and reducing the production of glutamate, a key metabolite in cancer cell metabolism. This leads to a decrease in ATP production, which is essential for cancer cell growth and survival. 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has been shown to be selective for cancer cells, sparing normal cells, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has been shown to induce apoptosis in cancer cells, reduce cell proliferation, and inhibit tumor growth in animal models. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy. 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has been tested in non-cancerous cells and has shown no significant toxicity, indicating its selectivity for cancer cells.
実験室実験の利点と制限
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has several advantages for lab experiments, including its selectivity for cancer cells, its ability to sensitize cancer cells to other chemotherapeutic agents, and its potential as a combination therapy. However, 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has limitations, including its low solubility and stability, which can affect its efficacy in in vivo studies.
将来の方向性
For 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone research include the development of more stable and soluble analogs and the optimization of dosing and delivery methods.
合成法
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-bromobenzaldehyde, which is then reacted with 3-hydroxy-2-thioxo-2,3-dihydro-1H-indole to form the intermediate product. The final step involves the reaction of the intermediate product with ethyl chloroacetate to yield 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone. The synthesis of 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has been optimized to increase yield and purity, making it more accessible for research purposes.
科学的研究の応用
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to selectively inhibit glutaminase, an enzyme involved in glutamine metabolism, which is essential for cancer cell growth and survival. 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has been tested in various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in reducing cell proliferation and inducing cell death. 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has also been tested in animal models, showing significant anti-tumor effects.
特性
IUPAC Name |
1-(4-bromophenyl)-2-(3-hydroxy-2-sulfanylidene-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c17-11-7-5-10(6-8-11)14(19)9-16(20)12-3-1-2-4-13(12)18-15(16)21/h1-8,20H,9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKWLYXGDIYMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=S)N2)(CC(=O)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-2-(3-hydroxy-2-sulfanylidene-1H-indol-3-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5143306.png)
![4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5143331.png)
![ethyl (5-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5143339.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}](/img/structure/B5143352.png)
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinecarboxylate](/img/structure/B5143370.png)

![1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5143375.png)
![(2R*,6R*)-2-allyl-1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5143381.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5143387.png)
![diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5143395.png)


![7-benzoyl-11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5143411.png)